molecular formula C10H10FNO2 B13603793 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one

4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one

Cat. No.: B13603793
M. Wt: 195.19 g/mol
InChI Key: BUZSKHGDTKUYNI-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of an oxazolidinone ring, which is a five-membered ring containing oxygen and nitrogen atoms. The compound also features a fluoro-substituted phenyl group, which contributes to its unique chemical properties. Oxazolidinones are known for their biological activity, particularly as antibacterial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one can be achieved through various methods. One common approach involves the reaction of N-substituted glycidylcarbamates under the conditions of triazabicyclodecene catalysis. This method is effective when electron-donating groups are present in the aromatic substituent of the glycidylcarbamate . Another method involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds in a hexafluoroisopropanol medium .

Industrial Production Methods

Industrial production of oxazolidinones, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation in a chemical paste medium with catalytic amounts of nitromethane has been reported to be an efficient method for the synthesis of oxazolidinone derivatives .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups attached to the oxazolidinone ring.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one involves its interaction with molecular targets such as bacterial ribosomes. The compound inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby preventing the formation of peptide bonds . This mechanism is similar to that of other oxazolidinone antibiotics, which are effective against Gram-positive bacteria.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Fluoro-3-methylphenyl)oxazolidin-2-one is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the fluoro and methyl groups enhances its stability and reactivity compared to other oxazolidinones.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

4-(4-fluoro-3-methylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C10H10FNO2/c1-6-4-7(2-3-8(6)11)9-5-14-10(13)12-9/h2-4,9H,5H2,1H3,(H,12,13)

InChI Key

BUZSKHGDTKUYNI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C2COC(=O)N2)F

Origin of Product

United States

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